Cas no 1197-34-8 (Phenol, 3,5-diethyl-)

Phenol, 3,5-diethyl- (CAS 105-11-3) is a substituted phenolic compound featuring ethyl groups at the 3 and 5 positions of the aromatic ring. This structural modification enhances its steric and electronic properties, making it useful in organic synthesis and specialty chemical applications. The compound exhibits improved solubility in organic solvents compared to unsubstituted phenol, facilitating its use as an intermediate in the production of resins, antioxidants, and pharmaceuticals. Its electron-donating ethyl groups contribute to increased reactivity in electrophilic aromatic substitution reactions. The compound is typically supplied as a high-purity solid or liquid, ensuring consistent performance in industrial and research settings. Proper handling is advised due to its phenolic nature.
Phenol, 3,5-diethyl- structure
Phenol, 3,5-diethyl- structure
商品名:Phenol, 3,5-diethyl-
CAS番号:1197-34-8
MF:C10H14O
メガワット:150.21756
MDL:MFCD12962572
CID:219811
PubChem ID:33660

Phenol, 3,5-diethyl- 化学的及び物理的性質

名前と識別子

    • Phenol, 3,5-diethyl-
    • 3,5-Diethylphenol
    • EINECS 214-824-5
    • SCHEMBL207718
    • 1197-34-8
    • Q27257280
    • NS00023878
    • UNII-3J020II895
    • DTXSID80152551
    • 3J020II895
    • AMY31722
    • MB12197
    • DTXCID3075042
    • G63598
    • MDL: MFCD12962572
    • インチ: InChI=1S/C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7,11H,3-4H2,1-2H3
    • InChIKey: LPCJHUPMQKSPDC-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC(CC)=CC(O)=C1)C

計算された属性

  • せいみつぶんしりょう: 150.10452
  • どういたいしつりょう: 150.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 99.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 10
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • 密度みつど: 0.9688 (estimate)
  • ゆうかいてん: 76°C
  • ふってん: 248°C
  • 屈折率: 1.5091 (estimate)
  • PSA: 20.23

Phenol, 3,5-diethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P000PXD-100mg
Phenol, 3,5-diethyl-
1197-34-8 97%
100mg
$170.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1956124-1g
3,5-Diethylphenol
1197-34-8 98%
1g
¥6619.00 2024-08-09
A2B Chem LLC
AA32801-1g
Phenol, 3,5-diethyl-
1197-34-8 97%
1g
$708.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1956124-100mg
3,5-Diethylphenol
1197-34-8 98%
100mg
¥1800.00 2024-08-09
eNovation Chemicals LLC
Y0999190-5g
3,5-diethylphenol
1197-34-8 95%
5g
$2000 2025-02-20
1PlusChem
1P000PXD-1g
Phenol, 3,5-diethyl-
1197-34-8 97%
1g
$829.00 2023-12-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X197930A-250mg
Phenol, 3,5-diethyl-
1197-34-8 0.97
250mg
¥2759.4 2024-07-23
A2B Chem LLC
AA32801-100mg
Phenol, 3,5-diethyl-
1197-34-8 97%
100mg
$150.00 2024-04-20
eNovation Chemicals LLC
Y0999190-5g
3,5-diethylphenol
1197-34-8 95%
5g
$2000 2025-02-21
eNovation Chemicals LLC
Y0999190-5g
3,5-diethylphenol
1197-34-8 95%
5g
$2200 2024-08-02

Phenol, 3,5-diethyl- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1 h, 350 °C; 4 h, 350 °C
リファレンス
Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relations
Figueiredo, M. B.; Deuss, P. J.; Venderbosch, R. H.; Heeres, H. J., Biomass and Bioenergy, 2020, 134,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
リファレンス
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Phenol, 3,5-diethyl- Raw materials

Phenol, 3,5-diethyl- Preparation Products

Phenol, 3,5-diethyl- 関連文献

Phenol, 3,5-diethyl-に関する追加情報

Phenol, 3,5-diethyl- (CAS No. 1197-34-8): Chemical Properties, Applications, and Recent Research Developments

Phenol, 3,5-diethyl-, identified by the chemical compound code CAS No. 1197-34-8, is a significant organic molecule with a unique structural framework that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of ethylated phenols, characterized by the presence of two ethyl groups attached at the 3rd and 5th positions relative to the hydroxyl group on the benzene ring. The structural configuration of Phenol, 3,5-diethyl- imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways and a subject of interest in modern chemical biology.

The molecular structure of Phenol, 3,5-diethyl- consists of a benzene ring substituted with two ethyl groups and one hydroxyl group. This arrangement contributes to its reactivity and functionality, making it a versatile building block in organic synthesis. The presence of the hydroxyl group enhances its solubility in polar solvents and allows for further functionalization through reactions such as esterification, etherification, and oxidation. The ethyl groups provide steric hindrance and influence the electronic properties of the molecule, affecting its interaction with other biochemical entities.

In terms of chemical properties, Phenol, 3,5-diethyl- exhibits moderate acidity due to the electron-withdrawing effect of the aromatic ring and the electron-donating alkyl groups. This acidity is utilized in various synthetic applications where deprotonation or nucleophilic substitution is required. The compound's stability under different reaction conditions makes it suitable for use in both laboratory-scale synthesis and industrial processes. Additionally, its aromatic nature allows for participation in electrophilic aromatic substitution reactions, further expanding its synthetic utility.

The applications of Phenol, 3,5-diethyl- are diverse and span across multiple industries. In pharmaceutical research, this compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications. Its structural motif is reminiscent of natural products found in plants and microorganisms, which have been traditionally explored for their medicinal properties. Researchers have been investigating derivatives of Phenol, 3,5-diethyl- for their pharmacological activity, particularly in the context of antimicrobial and anti-inflammatory agents.

Recent studies have highlighted the role of Phenol, 3,5-diethyl- in developing novel drug candidates. For instance, modifications to its structure have led to compounds with enhanced bioavailability and reduced toxicity. The ethylated phenol core has been integrated into larger molecules designed to interact with specific biological targets. These efforts align with the broader goal of creating more effective treatments with fewer side effects.

Beyond pharmaceuticals, Phenol, 3,5-diethyl- finds applications in agrochemicals and material science. In agrochemicals, it is used as an intermediate in the synthesis of herbicides and fungicides due to its ability to interfere with metabolic pathways in pests. In material science, its aromatic structure contributes to the development of polymers with improved thermal stability and mechanical strength.

The environmental impact of Phenol, 3,5-diethyl- is another area of interest. While it is not classified as a hazardous substance under current regulations, its persistence in aquatic environments has been studied. Researchers are exploring methods to mitigate its environmental footprint through biodegradation or advanced wastewater treatment techniques. These efforts are part of a larger movement toward sustainable chemical practices that minimize ecological disruption.

Advances in computational chemistry have also enhanced our understanding of Phenol, 3,5-diethyl-'s behavior. Molecular modeling techniques allow researchers to predict reaction outcomes and optimize synthetic routes before conducting experiments. This approach has significantly reduced time-to-market for new compounds derived from this intermediate.

The future prospects for Phenol, 3,5-diethyl- are promising as research continues to uncover new applications and refine existing ones. Collaborative efforts between academia and industry are expected to drive innovation in this field. By leveraging cutting-edge technologies such as artificial intelligence (AI) for drug discovery and green chemistry principles for sustainable production methods, Phenol, *3, *5*-diethyl-, will likely remain a cornerstone compound in organic synthesis.

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